3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol
Beschreibung
3-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a benzoxaborole derivative characterized by a fused bicyclic structure containing boron. The aminomethyl group at position 3 and the hydroxyl group at position 1 are critical for its bioactivity, enabling interactions with enzymatic active sites and enhancing solubility via salt formation (e.g., hydrochloride salts) .
Eigenschaften
IUPAC Name |
(1-hydroxy-3H-2,1-benzoxaborol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c10-5-8-6-3-1-2-4-7(6)9(11)12-8/h1-4,8,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBFETVOAAGXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2C(O1)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclization of Boronic Acid Derivatives
The benzoxaborole core is typically formed via cyclization of ortho-substituted phenylboronic acids. For the target compound, this involves starting with 2-(aminomethyl)phenylboronic acid. Under acidic conditions, intramolecular cyclization occurs, yielding the benzoxaborole ring.
Reaction Conditions:
-
Solvent: Ethanol or tetrahydrofuran (THF)
-
Acid Catalyst: Hydrochloric acid (HCl) or acetic acid
-
Temperature: Reflux (70–80°C)
A key challenge lies in synthesizing 2-(aminomethyl)phenylboronic acid. One approach involves the reduction of 2-cyanophenylboronic acid using lithium aluminum hydride (LiAlH₄), followed by protection of the amine group during boronic acid synthesis.
Reductive Amination of Ketone Intermediates
An alternative route involves reductive amination of 3-oxo-benzo[c][1,oxaborol-1(3H)-ol. The ketone group at position 3 reacts with ammonium acetate in the presence of a reducing agent to form the aminomethyl derivative.
Reaction Conditions:
-
Reagents: Ammonium acetate, sodium cyanoborohydride (NaBH₃CN)
-
Solvent: Methanol
-
Temperature: Room temperature
-
Yield: 40–60% (estimated from similar reductive amination protocols).
This method avoids the need for pre-functionalized boronic acids but requires careful control of pH to prevent boronate ester hydrolysis.
Substitution Reactions
Post-cyclization substitution introduces the aminomethyl group via nucleophilic displacement. For example, 3-bromomethylbenzo[c]oxaborol-1(3H)-ol reacts with aqueous ammonia under high pressure.
Reaction Conditions:
-
Reagents: Aqueous NH₃ (28%), copper(I) iodide catalyst
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 100°C
-
Yield: 30–45% (extrapolated from halogen substitution studies).
Industrial Production Methods
Industrial-scale synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors enhance the cyclization step by improving heat transfer and reducing reaction times.
Key Industrial Parameters:
| Parameter | Optimization Strategy |
|---|---|
| Cyclization Efficiency | Continuous flow reactors (residence time: 10–15 min) |
| Purification | Crystallization from ethanol/water mixtures |
| Yield | 65–75% after optimization |
Advanced purification techniques, such as simulated moving bed (SMB) chromatography, are employed to achieve >99% purity.
Optimization of Reaction Parameters
Critical factors influencing yield and purity include:
Solvent Selection
Temperature Control
Cyclization at 70–80°C balances reaction rate and boronate stability. Higher temperatures (>100°C) lead to decomposition, while lower temperatures (<50°C) result in incomplete conversion.
Catalytic Systems
-
Acid Catalysts (HCl): Accelerate cyclization but require neutralization post-reaction.
-
Metal Catalysts (CuI): Enhance substitution reactions but introduce contamination risks.
Analytical Characterization Techniques
Spectroscopic Methods
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxaborole core.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Benzoxaboroles, including this compound, are investigated for their potential as therapeutic agents, particularly in antifungal and antibacterial treatments.
Industry: The compound can be used in the development of advanced materials with unique properties, such as sensors and catalysts.
Wirkmechanismus
The mechanism of action of 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The boron atom in the benzoxaborole ring can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. This interaction can inhibit the function of enzymes or other proteins, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural versatility of the benzoxaborole scaffold allows for diverse substitutions at positions 4, 6, and 7, which significantly influence pharmacological properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of 3-(Aminomethyl)benzoxaboroles
Key Insights from Comparisons
Substituent Effects on Bioactivity :
- Chlorine at C-4 (e.g., Compound 4, GSK656) enhances target binding and potency against MtbLeuRS .
- Ethoxy at C-7 improves aqueous solubility but may reduce antimycobacterial activity if bulky groups are introduced .
- Hydroxyethoxy at C-7 (GSK656) balances solubility and potency, making it clinically viable .
Stereochemical Influence :
- The (S)-enantiomer of 7-ethoxy derivatives shows superior binding to MtbLeuRS compared to the (R)-form, as demonstrated in crystallographic studies (PDB ID: 5AGR) .
Structural Modifications for Stability: Dimethyl groups at C-3 (e.g., 6-(aminomethyl)-3,3-dimethyl analog) increase metabolic stability but may hinder target interaction . Hydrochloride salt formation is a common strategy to enhance solubility and crystallinity .
Limitations of Aromatic Substitutions :
- Large aromatic groups at C-4 (e.g., phenyl in Compound 10) reduce selectivity due to steric hindrance, as observed in ligand interaction studies .
Biologische Aktivität
3-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing compound that has garnered attention for its diverse biological activities, particularly in the field of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure
The compound belongs to the class of benzoxaboroles, which are characterized by their unique boron-containing structures. The presence of the aminomethyl group enhances its reactivity and potential biological applications.
Antifungal Activity
Research has demonstrated that derivatives of this compound exhibit significant antifungal properties. A notable study synthesized conjugates of this compound with amphotericin B (AmB), an established antifungal agent. The antifungal activity was evaluated against various strains, including Candida albicans and Aspergillus niger.
Table 1: Antifungal Activity Data
| Compound | MIC (μg/ml) | Target Organism |
|---|---|---|
| AmB | 0.25 - 2 | Candida albicans |
| Conjugate 1 | 4 - 16 | Candida albicans |
| Conjugate 2 | 2 - 16 | Aspergillus niger |
| Conjugate 3 | 1 | Fusarium oxysporum |
The results indicated that while the conjugates showed promising antifungal activity, they were generally less potent than AmB itself. However, some derivatives demonstrated a favorable balance between antifungal efficacy and reduced cytotoxicity against human cells, suggesting their potential for therapeutic use .
The mechanism by which these compounds exert their antifungal effects is believed to involve the inhibition of essential cellular processes in fungi. Specifically, they may interfere with protein synthesis by targeting aminoacyl-tRNA synthetases, which are crucial for translating mRNA into proteins . This inhibition leads to impaired fungal growth and viability.
Cytotoxicity Studies
Cytotoxicity assessments were conducted to evaluate the safety profile of these compounds. The conjugates were tested on human colon cancer cell lines and red blood cells to determine their hemolytic potential.
Table 2: Cytotoxicity Data
| Compound | Hemolytic Activity | Cytotoxicity (IC50 μM) |
|---|---|---|
| AmB | High | Not cytotoxic |
| Conjugate 1 | Moderate | Higher than AmB |
| Conjugate 2 | Low | Low |
| Conjugate 3 | Very low | Comparable to AmB |
The findings revealed that while some derivatives exhibited low hemolytic activity, others were more cytotoxic than AmB. This variability underscores the importance of structural modifications in optimizing both efficacy and safety .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound derivatives:
- Case Study on Fungal Infections : A clinical trial investigated the use of a specific derivative in patients with resistant fungal infections. The results showed a significant reduction in fungal load with minimal side effects.
- Combination Therapy : Another study explored the effectiveness of combining this compound with other antifungals. The combination therapy resulted in enhanced efficacy against resistant strains of fungi.
Q & A
Basic: What are the primary synthetic routes for 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol and its derivatives?
Methodological Answer:
The synthesis typically involves Pd-catalyzed cross-coupling reactions and nucleophilic substitutions . For example:
- Vinyl derivative synthesis : Base-catalyzed reaction of benzo[c][1,2]oxaborol-1(3H)-ol with vinyl bromide yields 3-vinyl analogs .
- Aminomethyl group introduction : Reduction of nitro intermediates (e.g., 3-(nitromethyl)-substituted oxaboroles) via hydrogenation with Pd/C produces the aminomethyl group .
- Functionalization : Subsequent steps like acylation (e.g., with acetic anhydride) or alkoxy substitutions (e.g., 3-hydroxypropoxy groups) tailor bioactivity .
Key Considerations : Optimize reaction conditions (solvent, catalyst loading) to minimize byproducts. Purification via prep-HPLC is critical for isolating enantiopure forms .
Basic: How is the structural uniqueness of this compound leveraged in biological assays?
Methodological Answer:
The oxaborole ring and aminomethyl group enable dual functionality:
- Boron-mediated interactions : The oxaborole’s boron atom forms reversible covalent bonds with enzyme nucleophiles (e.g., hydroxyls in leucyl-tRNA synthetase), enhancing target engagement .
- Aminomethyl modification : Enhances solubility and cellular uptake. For example, GSK656 (a derivative) uses the aminomethyl group to improve pharmacokinetics in Mycobacterium tuberculosis models .
Experimental Design : Use X-ray crystallography or NMR to map binding interactions .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
Contradictions often arise from structural variations or assay conditions :
- Structural analogs : Compare activities of derivatives (e.g., 3-vinyl vs. 3-ethyl substituents) to isolate steric/electronic effects .
- Assay standardization : Validate potency using consistent models (e.g., MIC assays for antibacterials). For instance, GSK656’s IC50 against M. tuberculosis (0.21–0.39 µM) was confirmed across multiple labs .
- Counter-screening : Test off-target effects (e.g., mammalian cell toxicity) to rule out nonspecific activity .
Advanced: What strategies optimize the compound’s activity against drug-resistant pathogens?
Methodological Answer:
Focus on structure-activity relationship (SAR) studies :
- Substituent tuning : Introduce electron-withdrawing groups (e.g., 4-chloro in GSK656) to enhance target affinity .
- Hybrid scaffolds : Conjugate with hyaluronic acid (as in hydrogels) for dual antibacterial and wound-healing effects .
- Combination therapy : Pair with existing drugs (e.g., amikacin) to overcome resistance via synergistic mechanisms .
Validation : Use time-kill assays and resistance induction studies to confirm efficacy .
Advanced: How can researchers validate the boron-dependent mechanism of action?
Methodological Answer:
- Isotopic labeling : Use ¹⁰B-enriched compounds in MS/NMR to track boron’s role in target binding .
- Mutagenesis studies : Engineer leucyl-tRNA synthetase mutants to disrupt boron-binding residues and assess activity loss .
- Competitive inhibition : Compare inhibition constants (Ki) with boron-free analogs to quantify boron’s contribution .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H, ¹³C, ¹¹B) : Assigns proton environments and confirms boron integration .
- HPLC-MS : Verifies purity (>99%) and molecular weight (e.g., MW 237.06 for a hydroxypropoxy derivative ).
- X-ray diffraction : Resolves stereochemistry (e.g., (S)-enantiomer specificity in GSK656 ).
Advanced: How does the compound’s stability vary under physiological conditions?
Methodological Answer:
- pH-dependent hydrolysis : Test stability in buffers (pH 4–8) to simulate lysosomal vs. cytoplasmic environments. Boronate esters degrade faster at acidic pH .
- Serum stability assays : Incubate with human serum and quantify degradation via LC-MS. The aminomethyl group improves serum stability compared to hydroxyl analogs .
- Temperature studies : Store at 2–8°C under inert gas to prevent oxidation .
Advanced: What in vivo models are suitable for evaluating therapeutic potential?
Methodological Answer:
- Murine tuberculosis models : Assess GSK656’s efficacy via bacterial load reduction in lungs .
- Wound-healing models : Test hydrogels containing 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol for dual antimicrobial/tissue regeneration effects .
- Toxicity profiling : Monitor liver/kidney function in rodents to establish safety margins .
Table 1: Key Derivatives and Applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
